6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one
Description
6-Chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one (hereafter referred to as the target compound) is a synthetic chromenone derivative with a molecular formula of C₂₄H₁₆Cl₂O₆ and a molecular weight of 454.0375 g/mol . Its structure comprises:
- A chromen-2-one backbone substituted at positions 4 (phenyl), 6 (chloro), and 7 (2-(4-chlorophenyl)-2-oxoethoxy).
- The 7-position substituent, 2-(4-chlorophenyl)-2-oxoethoxy, is critical for its bioactivity, particularly as an α-glucosidase inhibitor .
Synthesis involves coupling 7-hydroxy precursors with 2-(4-chlorophenyl)-2-oxoethyl halides under basic conditions (e.g., K₂CO₃ in DMF), yielding ~90% purity . NMR and HRMS data confirm its structure, with characteristic peaks for the 4-phenyl group (δ 7.50–8.07 ppm) and the oxoethoxy moiety (δ 5.94 ppm for H-1'') .
Properties
IUPAC Name |
6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14Cl2O4/c24-16-8-6-15(7-9-16)20(26)13-28-22-12-21-18(10-19(22)25)17(11-23(27)29-21)14-4-2-1-3-5-14/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKGIZUKTGWINR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)OCC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one typically involves multi-step organic reactions One common method includes the condensation of 4-chlorophenyl acetic acid with 4-chlorobenzaldehyde in the presence of a base to form an intermediate This intermediate is then subjected to cyclization under acidic conditions to yield the chromen-2-one core structure
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Key Observations :
- Phenyl vs. Ethyl : The phenyl group at position 4 enhances steric bulk and π-π interactions, likely improving binding to α-glucosidase’s hydrophobic pockets .
Substituents at Position 7
Key Observations :
- Chlorophenyl vs. Dichlorobenzyl : The 4-chlorophenyl group in the target compound optimizes enzyme inhibition by balancing electron-withdrawing effects and steric accessibility . The dichlorobenzyl analogue shows reduced activity due to excessive hydrophobicity .
- Alkoxy Groups : Simple alkoxy substituents (e.g., 2-methylpropoxy) lack the electron-deficient ketone moiety, diminishing interaction with enzymatic active sites .
Halogenation and Bioisosteric Effects
Key Observations :
- Chlorine at Position 6 : Enhances α-glucosidase inhibition and cytotoxicity compared to methoxy groups, likely due to improved metabolic stability and electronic effects .
- Dual Chlorination : The 7-chloro-4-(4-chlorophenyl) analogue exhibits higher cytotoxicity but lacks the oxoethoxy moiety, suggesting divergent mechanisms of action .
Biological Activity
6-Chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-ones. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme inhibition. Its unique structure, featuring multiple aromatic rings and functional groups, contributes to its reactivity and biological properties.
Chemical Structure and Properties
The molecular formula of this compound is C23H18Cl2O3, with a molecular weight of approximately 459.7 g/mol. The compound's structure includes a chloro group, a phenyl group, and an oxoethoxy group, which are essential for its biological activity.
Structural Features :
| Feature | Description |
|---|---|
| Core Structure | Chromen-2-one |
| Substituents | Chloro, phenyl, oxoethoxy groups |
| Molecular Weight | 459.7 g/mol |
Anticancer Potential
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit specific enzymes and receptors involved in cell proliferation and apoptosis. Notably, studies have highlighted its interaction with the Bcl-2 family of proteins, which are critical regulators of apoptosis.
Mechanisms of Action :
- Enzyme Inhibition : The compound inhibits enzymes that promote cell growth and survival.
- Receptor Modulation : It modulates receptors involved in apoptotic pathways.
- Inflammation Pathways : The compound may affect biochemical pathways related to inflammation and tumor growth.
Case Studies
- Study on Apoptosis Regulation : A study demonstrated that the compound can induce apoptosis in cancer cell lines by downregulating anti-apoptotic proteins such as Bcl-2 . This suggests a mechanism where this compound promotes cell death in malignant cells while sparing normal cells.
- Inhibition of Tumor Growth : In vivo studies have shown that this compound reduces tumor size in xenograft models by inhibiting angiogenesis and promoting apoptosis .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals the unique biological profile of this compound.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3,4-Dichloromethylphenidate | Potent stimulant drug | Central nervous system activity |
| 6-Chloro-3-(dichloromethyl)-3,4-dihydro-2H-benzothiadiazine | Similar chlorine substitutions | Antimicrobial properties |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the chromenone core followed by selective chlorination and etherification processes .
Q & A
Q. What are the common synthetic routes for 6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one, and how are intermediates purified?
The synthesis typically involves nucleophilic substitution reactions. For example, 7-hydroxycoumarin derivatives react with phenacyl bromides (e.g., 4-chlorophenacyl bromide) in the presence of a base like potassium carbonate. The reaction proceeds via an SN2 mechanism, forming the ether linkage . Purification methods include recrystallization (using ethanol or acetone) and column chromatography (silica gel with hexane/ethyl acetate gradients) to isolate high-purity intermediates and final products .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming substitution patterns:
- ¹H NMR : Signals at δ 5.8–6.2 ppm (OCH₂CO group) and aromatic protons (δ 7.3–8.4 ppm) .
- ¹³C NMR : Carbonyl peaks at ~170 ppm (C=O) and aromatic carbons (110–160 ppm) . Mass spectrometry (HRMS) confirms molecular weight (e.g., [M⁺] at m/z 404.8) , while IR spectroscopy identifies functional groups (C=O stretch at 1700 cm⁻¹) .
Q. What are the typical chemical reactions this compound undergoes, and how do reaction conditions influence selectivity?
- Oxidation : The oxoethoxy side chain can be oxidized to carboxylic acids using KMnO₄ or CrO₃, requiring acidic conditions to avoid over-oxidation .
- Reduction : LiAlH₄ reduces ketones to alcohols, but controlled temperatures (<0°C) prevent epoxide ring opening in related derivatives .
- Substitution : The 4-chlorophenyl group undergoes nucleophilic aromatic substitution with amines/thiols under basic conditions (e.g., NaH in DMF) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound, and what software is recommended for refinement?
Single-crystal X-ray diffraction (SCXRD) resolves bond angles, torsion angles, and substitution patterns. For example, SHELX programs (e.g., SHELXL) refine structures by minimizing the R-factor (<5% for high-resolution data) . Disorder in substituents (e.g., chlorophenyl groups) is modeled using PART instructions in SHELXTL .
Q. How should structure-activity relationship (SAR) studies be designed to evaluate the biological activity of substituted analogs?
- Substitution Patterns : Compare analogs with varying substituents (e.g., methyl vs. ethyl at position 6) to assess cytotoxicity against cancer cell lines (e.g., MCF-7) .
- Enzyme Assays : Test inhibition of α-glucosidase or tyrosine kinases, correlating IC₅₀ values with electronic effects (e.g., electron-withdrawing Cl groups enhance binding) .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins like EGFR .
Q. How can researchers address contradictions in reported biological data, such as varying IC₅₀ values across studies?
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HeLa) and incubation times (24–72 hours) .
- Control Compounds : Include reference inhibitors (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .
- Structural Confirmation : Verify compound purity (>95% by HPLC) to rule out impurities affecting activity .
Q. What experimental strategies optimize the stability of the epoxide moiety in related chromen-2-one derivatives during synthesis?
- Temperature Control : Conduct reactions at ≤25°C to prevent epoxide ring-opening .
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to shield reactive oxirane moieties during multi-step syntheses .
- Solvent Selection : Polar aprotic solvents (e.g., DCM) minimize nucleophilic attack on the epoxide .
Q. How can researchers elucidate the mechanism of enzyme inhibition for this compound using kinetic studies?
- Michaelis-Menten Analysis : Measure substrate depletion (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase) at varying inhibitor concentrations to determine inhibition type (competitive vs. non-competitive) .
- Lineweaver-Burk Plots : Differentiate between reversible and irreversible inhibition by comparing slope changes .
- Fluorescence Quenching : Monitor tryptophan residues in enzymes (e.g., BSA) to study binding thermodynamics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
